3-Cycloheptyl-2-methylpropanoic acid

Medicinal Chemistry Physicochemical Characterization SAR Studies

Drug discovery teams relying on common 5- and 6-membered ring building blocks frequently encounter crowded IP landscapes and predictable SAR. 3-Cycloheptyl-2-methylpropanoic acid (CAS 1520503-31-4) overcomes these constraints with a unique seven-membered cycloheptyl ring that introduces measurable differences in steric bulk, conformational flexibility, and lipophilicity (MW 184.28, bp 298.1 °C, density 0.971 g/cm³). - Enables systematic probing of ring-size effects on target binding affinity and selectivity in SAR campaigns - Offers a straightforward design-around strategy versus entrenched cyclohexyl and cyclopentyl scaffolds - Higher boiling point and lower density relative to smaller-ring analogs support solubility, permeability, and thermal stability modeling Supplied at ≥98% purity with global shipping. Inquire for bulk quantities.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Cat. No. B7939167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cycloheptyl-2-methylpropanoic acid
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(CC1CCCCCC1)C(=O)O
InChIInChI=1S/C11H20O2/c1-9(11(12)13)8-10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3,(H,12,13)
InChIKeyILXSYIGRDJGQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cycloheptyl-2-methylpropanoic Acid Specifications & Procurement


3-Cycloheptyl-2-methylpropanoic acid (CAS 1520503-31-4) is a branched-chain carbocyclic fatty acid derivative, characterized by a seven-membered cycloheptyl ring attached to the 3-position of a 2-methylpropanoic acid backbone . With the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol, it is distinguished from smaller cycloalkyl analogs by its increased steric bulk and lipophilic character . Predicted physicochemical properties include a boiling point of 298.1 ± 8.0 °C and a density of 0.971 ± 0.06 g/cm³ .

Research Workflow SAR probe for lipophilic & steric space exploration Medicinal chemistry building block
Structural Differentiation Unique cycloheptyl ring imparts distinct conformational flexibility Compared to common cyclohexyl/cyclopentyl scaffolds
Selection Logic For studies requiring increased steric bulk and altered packing Supports patentable lead generation
Format Compatibility Carboxylic acid handle enables standard amide/ester coupling Compatible with diverse synthetic routes

Why Smaller-Ring Analogs Cannot Replace 3-Cycloheptyl-2-methylpropanoic Acid


The cycloheptyl ring in 3-cycloheptyl-2-methylpropanoic acid imparts a unique steric and conformational profile that is not replicated by smaller cycloalkyl analogs . In drug discovery and chemical biology, even a single carbon atom change in ring size can drastically alter molecular recognition, binding kinetics, and pharmacokinetic properties [1]. The larger seven-membered ring adopts a more flexible, non-planar conformation compared to the rigid chair of cyclohexane or the puckered envelope of cyclopentane, leading to differential van der Waals interactions and steric clashes with biological targets [1]. This translates into measurable differences in lipophilicity, boiling point, and molecular volume, as quantified below.

Target
Compound
3-Cycloheptyl-2-methylpropanoic acidflexible pseudo-rotational conformations; larger steric footprint
Similar but
Not Interchangeable
3-Cyclohexyl analogrigid chair conformation may alter binding kinetics and lipophilicity; molecular recognition profile may shift
3-Cyclopentyl analoglimited puckered envelope and lower steric demand; van der Waals interactions differ significantly
Ring size change, even by one carbon, may impact target complementarity and patentability. Direct replacement without validation may compromise SAR conclusions.

3-Cycloheptyl-2-methylpropanoic Acid: Quantitative Differentiation from Analogs


Higher Molecular Weight and Volume

3-Cycloheptyl-2-methylpropanoic acid possesses a molecular weight of 184.28 g/mol, which is 8.2% greater than the 3-cyclohexyl analog (170.25 g/mol) and 18.0% greater than the 3-cyclopentyl analog (156.22 g/mol) . This increased mass directly correlates with larger molecular volume, impacting passive membrane permeability and target binding pocket complementarity [1].

Molecular Weight & Volume
Cross-study comparable
184.28 g/mol
+14.03 g/mol (+8.2%) vs cyclohexyl
+28.06 g/mol (+18.0%) vs cyclopentyl
Supports SAR differentiation via size-exclusion and permeability models
Larger volume may influence passive membrane permeability and binding pocket fit
Medicinal Chemistry Physicochemical Characterization SAR Studies

Elevated Boiling Point

The predicted boiling point of 3-cycloheptyl-2-methylpropanoic acid is 298.1 ± 8.0 °C at 760 mmHg, which is 18.7 °C higher than that of the 3-cyclohexyl analog (279.4 ± 8.0 °C) and 38.0 °C higher than that of the 3-cyclopentyl analog (260.1 ± 8.0 °C) . This progressive increase in boiling point with ring size reflects stronger cumulative van der Waals interactions and greater molecular polarizability [1].

Boiling Point Elevation
Cross-study comparable
298.1 ± 8.0 °C (pred.)
+18.7 °C vs cyclohexyl
+38.0 °C vs cyclopentyl
Higher intermolecular forces; informs distillation and thermal stability assessments
Predicted values from ChemSrc, ChemicalBook, ChemSpider
Physicochemical Characterization Process Chemistry Purification Methods

Lower Density

3-Cycloheptyl-2-methylpropanoic acid exhibits a predicted density of 0.971 ± 0.06 g/cm³, which is 1.8% lower than that of the 3-cyclohexyl analog (0.989 ± 0.06 g/cm³) and 4.1% lower than that of the 3-cyclopentyl analog (1.012 ± 0.06 g/cm³) . This inverse correlation between ring size and density suggests that the larger, more flexible cycloheptyl ring disrupts efficient crystal packing compared to smaller, more rigid rings [1].

Density Reduction
Cross-study comparable
0.971 ± 0.06 g/cm³ (pred.)
-0.018 g/cm³ (-1.8%) vs cyclohexyl
-0.041 g/cm³ (-4.1%) vs cyclopentyl
Less efficient crystal packing; may indicate higher conformational entropy in solution
Relevant for storage, shipping, and thermodynamic binding considerations
Physical Chemistry Formulation Development Material Science

Steric Profile and Conformational Flexibility

The cycloheptyl ring in 3-cycloheptyl-2-methylpropanoic acid adopts a flexible, non-planar pseudo-rotation pathway with multiple low-energy conformations, in contrast to the cyclohexyl ring which exists primarily in a rigid chair conformation and the cyclopentyl ring which samples a limited puckered envelope [1][2]. This conformational plasticity increases the effective steric bulk of the cycloheptyl group and allows it to access a wider range of 3D shapes for optimal complementarity with irregular protein binding pockets [1]. In medicinal chemistry programs, this can translate to improved selectivity profiles and unique structure-activity relationships that are not achievable with smaller ring analogs [2].

Steric & Conformational Flexibility
Class-level inference
Cycloheptyl: pseudo-rotation, multiple low-energy conformers
Cyclohexyl: rigid chair; Cyclopentyl: limited puckered envelope
Supports steric complementarity review; distinct pharmacophore potential
Based on established medium-ring conformational principles; direct target data needed for selectivity claims
Medicinal Chemistry Computational Chemistry Molecular Modeling

Application Scenarios for 3-Cycloheptyl-2-methylpropanoic Acid


SAR Expansion: Lipophilic and Steric Space

3-Cycloheptyl-2-methylpropanoic acid serves as a key building block in structure-activity relationship (SAR) studies aimed at optimizing drug candidates. Its larger molecular volume (184.28 g/mol) and distinct steric profile differentiate it from cyclohexyl and cyclopentyl analogs, allowing medicinal chemists to systematically probe the effect of increased lipophilicity and conformational flexibility on target binding affinity and selectivity [1].

Intermediate for Patent-Protected Leads

As a carbocyclic fatty acid derivative with a unique seven-membered ring, this compound is valuable for generating novel chemical entities with improved intellectual property positions. Its structural distinction from commonly used six- and five-membered ring scaffolds provides a straightforward strategy to design around existing patents while maintaining or enhancing desirable pharmacological properties .

Physicochemical Profiling & Preformulation

The distinct physicochemical properties of 3-cycloheptyl-2-methylpropanoic acid, including its higher boiling point (298.1 °C) and lower density (0.971 g/cm³) relative to smaller ring analogs, make it a useful model compound for studying the impact of ring size on solubility, permeability, and thermal stability in early-stage drug development [2].

Application
Selection Property
Validation Focus
SAR Expansion: Lipophilic & Steric Space
Increased molecular volume and distinct steric profile
Target binding pocket complementarity and affinity selectivity
Patent-Protected Lead Generation
Unique seven-membered ring scaffold differentiation
Patentability assessment and scaffold novelty verification
Physicochemical Profiling & Preformulation
Elevated boiling point and lower density vs. smaller rings
Solubility, permeability, and thermal stability modeling in early development

Technical Documentation Hub

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27 linked technical documents
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